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Compound of Interest

Compound Name: 2,4-dimethyl-1H-indole

Cat. No.: B1337883 Get Quote

An In-depth Technical Guide to 2,4-dimethyl-1H-
indole
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential applications of 2,4-dimethyl-1H-indole, tailored for researchers,

scientists, and professionals in drug development.

Chemical Structure and Identification
2,4-dimethyl-1H-indole is an aromatic heterocyclic organic compound. It consists of a bicyclic

structure, where a benzene ring is fused to a pyrrole ring, with methyl groups substituted at the

2nd and 4th positions of the indole core.
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Identifier Value

Molecular Formula C₁₀H₁₁N

Molecular Weight 145.20 g/mol [1]

CAS Number 10299-61-3[2]

IUPAC Name 2,4-dimethyl-1H-indole

SMILES CC1=CC=C2C(NC=C2C)=C1

InChI
InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-

10/h3-6,11H,1-2H3[1]

InChIKey YBUMNVFXMLIKDZ-UHFFFAOYSA-N[1]

Physicochemical Properties
Quantitative data for the physicochemical properties of 2,4-dimethyl-1H-indole are

summarized below. It should be noted that while some experimental data is available, many

properties are predicted through computational models.

Property Value Source

Boiling Point 94-96 °C at 0.5 mmHg Experimental[3]

Water Solubility 0.85 g/L Predicted (ALOGPS)[3]

logP 2.94 Predicted (ALOGPS)[3]

pKa (Strongest Acidic) 17 Predicted (ChemAxon)[3]

Polar Surface Area 15.79 Å² Predicted (ChemAxon)[3]

Hydrogen Donor Count 1 Predicted (ChemAxon)[3]

Hydrogen Acceptor Count 0 Predicted (ChemAxon)[3]

Rotatable Bond Count 0 Predicted (ChemAxon)[3]

Spectroscopic and Analytical Data
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Detailed experimental spectra for 2,4-dimethyl-1H-indole are not widely available in public

databases. This section outlines the expected spectroscopic characteristics based on its

structure and data from analogous indole compounds.

Mass Spectrometry
The nominal mass of 2,4-dimethyl-1H-indole is 145 g/mol .

Electron Ionization Mass Spectrometry (EI-MS): The molecular ion peak (M+) is expected at

m/z 145.

Predicted Collision Cross Section (CCS) values for adducts:

[M+H]⁺: 127.7 Å² (m/z 146.09642)[4]

[M+Na]⁺: 138.8 Å² (m/z 168.07836)[4]

[M-H]⁻: 130.6 Å² (m/z 144.08186)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on

the benzene and pyrrole rings, the N-H proton, and the two methyl groups. The aromatic

protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The N-H proton will likely be

a broad singlet at δ > 8.0 ppm. The two methyl groups will appear as singlets, with the C2-

methyl typically resonating around δ 2.4 ppm and the C4-methyl at a slightly different

chemical shift.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The aromatic carbons

will resonate in the δ 110-140 ppm region. The two methyl carbons will appear upfield,

typically in the δ 10-25 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum of 2,4-dimethyl-1H-indole would be expected to show the following

characteristic absorption bands:

N-H stretch: A sharp peak around 3400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1337883?utm_src=pdf-body
https://www.benchchem.com/product/b1337883?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/10997169
https://pubchemlite.lcsb.uni.lu/e/compound/10997169
https://pubchemlite.lcsb.uni.lu/e/compound/10997169
https://www.benchchem.com/product/b1337883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretch (aromatic): Strong absorptions in the 1500-1600 cm⁻¹ region.

C-N stretch: In the 1300-1400 cm⁻¹ region.

Synthesis and Reactivity
Fischer Indole Synthesis
The most common and versatile method for synthesizing substituted indoles is the Fischer

indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone,

which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[5][6]

For the synthesis of 2,4-dimethyl-1H-indole, the precursors are 3-methylphenylhydrazine and

acetone.

This protocol is adapted from established general methods for the Fischer indole synthesis.[7]

Materials:

3-Methylphenylhydrazine hydrochloride

Acetone

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

Toluene

Sodium bicarbonate solution (saturated)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate

Ethyl acetate

Hexane
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Procedure:

Hydrazone Formation: In a round-bottom flask, dissolve 3-methylphenylhydrazine

hydrochloride (1 equivalent) in a minimal amount of water and neutralize with a suitable base

(e.g., sodium acetate) to free the hydrazine. Extract the 3-methylphenylhydrazine with a

suitable organic solvent like diethyl ether or dichloromethane. Dry the organic extract over

anhydrous sodium sulfate and concentrate under reduced pressure. To the resulting free

hydrazine, add acetone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the

mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete

formation of the corresponding hydrazone. Remove the solvent under reduced pressure.

Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the

weight of the hydrazone) or a mixture of a Lewis acid like ZnCl₂ (2-3 equivalents) in a high-

boiling solvent like toluene.

Heat the reaction mixture to 100-150 °C with stirring. The optimal temperature and time

should be determined by monitoring the reaction progress using TLC. The reaction typically

takes several hours.

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully

quench by pouring it onto crushed ice.

Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is

approximately 7-8.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude 2,4-dimethyl-1H-indole by column chromatography on silica

gel using a mixture of hexane and ethyl acetate as the eluent.
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Fischer Indole Synthesis Workflow.

Reactivity
The reactivity of 2,4-dimethyl-1H-indole is characteristic of the indole nucleus. The pyrrole

ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.

However, since the C2 position is substituted with a methyl group, this can influence the

regioselectivity of certain reactions. The N-H proton is weakly acidic and can be deprotonated

by strong bases.

Biological Activity and Applications in Drug
Development
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous natural products and synthetic drugs with a wide range of biological activities.[8][9]

These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and effects on the

central nervous system.[8]

While specific and extensive biological studies on 2,4-dimethyl-1H-indole are not widely

reported in the literature, its structural class is of significant interest. For instance, various

dimethyl-indole derivatives have been synthesized and evaluated for their activity as potent

and selective 5-HT₁D receptor agonists, which are targets for antimigraine therapies.[10]

The presence of 2,4-dimethyl-1H-indole has been detected in some food items, such as

common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus),

suggesting it could be a potential biomarker for the consumption of these foods.[3]
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Given the vast therapeutic potential of the indole nucleus, 2,4-dimethyl-1H-indole represents

a valuable starting material or fragment for the synthesis of more complex molecules in drug

discovery programs. Its specific substitution pattern may offer unique steric and electronic

properties that could be exploited in the design of novel therapeutic agents.
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Role of Indole Scaffolds in Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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